1,1-Dibromopinacolone

Overview

Description

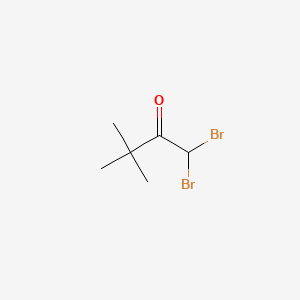

1,1-Dibromopinacolone, also known as 1,1-dibromo-3,3-dimethyl-2-butanone, is an organic compound with the molecular formula C6H10Br2O. It is a brominated derivative of pinacolone and is characterized by the presence of two bromine atoms attached to the same carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromopinacolone can be synthesized through the bromination of pinacolone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction is carried out at low temperatures, often with cooling using an ice bath, to control the exothermic nature of the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. One common method includes the use of pivaloyl chloride as a starting material, which undergoes bromination to yield the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromopinacolone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted products.

Reduction: The compound can be reduced to form pinacolone by using reducing agents such as zinc and acetic acid.

Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Reduction: Zinc (Zn) and acetic acid (CH3COOH) are typical reducing agents.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) can be used to induce elimination reactions.

Major Products Formed

Nucleophilic Substitution: Substituted pinacolone derivatives.

Reduction: Pinacolone.

Elimination: Alkenes such as 3,3-dimethyl-1-butene.

Scientific Research Applications

Organic Synthesis

1,1-Dibromopinacolone is utilized as a key intermediate in organic synthesis reactions. Its bromine substituents make it a valuable reagent for further functionalization and transformation into more complex molecules. For example, it has been used in the preparation of various dioxole derivatives through reactions with reducing agents like ascorbic acid .

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for their antifungal properties against pathogens such as Botrytis cinerea, demonstrating effective inhibition rates in vitro .

Biochemical Studies

This compound serves as an active-site directed reagent for enzymes like acetylcholinesterase (AChE). It acts as a reversible competitive inhibitor, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic purposes .

Case Study 1: Synthesis of Dioxole Derivatives

In a study published in Carbohydrate Research, researchers demonstrated the reaction of this compound with l-ascorbic acid to yield various dioxole compounds. This reaction highlighted the compound's utility in synthesizing complex structures relevant to carbohydrate chemistry .

Case Study 2: Antifungal Activity

A recent study investigated novel sulfonamide derivatives incorporating pinacolone fragments against Botrytis cinerea. The results indicated that compounds derived from this compound exhibited significant antifungal activity, with inhibition rates surpassing those of traditional fungicides .

Data Table: Inhibition Rates Against Fungal Pathogens

| Compound | Inhibition Rate (%) | Pathogen |

|---|---|---|

| P-29 | 100% (400 mg/L) | Botrytis cinerea |

| P-30 | 93.35% (11.57 mg/L) | Botrytis cinerea |

| Chesulfamide | 59.23% | Tomato seedlings |

| Boscalid | 98.28% | Botrytis cinerea |

Mechanism of Action

The mechanism of action of 1,1-dibromopinacolone involves its reactivity towards nucleophiles and reducing agents. The bromine atoms attached to the same carbon atom make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

1-Bromopinacolone: A mono-brominated derivative of pinacolone.

Pinacolone: The parent compound without bromine atoms.

1,1-Dichloropinacolone: A dichlorinated derivative of pinacolone.

Uniqueness

1,1-Dibromopinacolone is unique due to the presence of two bromine atoms on the same carbon atom, which significantly enhances its reactivity compared to its mono-brominated or non-brominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other chemical applications.

Biological Activity

1,1-Dibromopinacolone is a brominated derivative of pinacolone, a compound known for its various biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 251.94 g/mol

- CAS Number : 126-74-5

The biological activity of this compound primarily involves its interaction with various biological targets. It is believed to act as a substrate for specific enzymes and may influence metabolic pathways.

Enzyme Interactions

Research indicates that this compound can serve as a probe in studying enzyme mechanisms. It has been used to investigate enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with certain proteins .

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.

- Antioxidant Properties : The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.

- Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy

- A study conducted on various bacterial strains revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

- Antioxidant Activity

-

Cytotoxicity Against Cancer Cells

- A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 30 µM.

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Dibromopinacolone, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves bromination of pinacolone derivatives using reagents like PBr₃ or HBr in the presence of catalysts. Reaction efficiency depends on solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of brominating agents. For example, excess bromine may lead to side products, requiring purification via fractional distillation or column chromatography . Kinetic studies suggest reaction monitoring via <sup>1</sup>H NMR to track intermediate formation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify chemical shifts for brominated carbons (δ 30–40 ppm for C-Br in <sup>13</sup>C NMR) and methyl group splitting patterns.

- IR Spectroscopy : Confirm C-Br stretches (500–600 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to [M]⁺ and isotopic patterns (1:1 for Br₂). Cross-validate with elemental analysis for purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Essential precautions include:

- Engineering Controls : Use fume hoods with >100 ft/min airflow to limit vapor exposure.

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles compliant with EN166, and lab coats.

- Emergency Measures : Immediate skin decontamination with water (>15 mins) and medical consultation for inhalation exposure. Safety data sheets (SDS) should be accessible, emphasizing compatibility with eyewash stations .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic bromine centers and predict regioselectivity in substitution or elimination reactions. Solvent effects are incorporated via continuum models (e.g., PCM), while transition-state analysis identifies activation barriers. Validation involves comparing computed NMR/IR spectra with experimental data to refine accuracy .

Q. What strategies are recommended for resolving contradictions in published data on the stability of this compound under varying conditions?

- Methodological Answer : Systematic stability studies should:

- Design : Test degradation kinetics under controlled humidity (10–90% RH), temperature (25–60°C), and light exposure (UV vs. dark).

- Analytical Tools : Use HPLC with UV detection to quantify degradation products (e.g., debrominated derivatives) and GC-MS for volatile byproducts.

- Statistical Analysis : Apply Arrhenius modeling to extrapolate shelf-life and identify critical storage parameters. Contradictions often arise from impurities or solvent residues; thus, purity verification via DSC (melting point consistency) is advised .

Q. How can this compound be utilized as a precursor in asymmetric synthesis, and what challenges arise in stereochemical control?

- Methodological Answer : Its ketone and bromine groups enable use in Grignard or organocatalytic reactions. Challenges include:

- Steric Hindrance : Bulky pinacolone groups may limit nucleophile access, requiring optimized catalysts (e.g., chiral phosphines).

- Byproduct Formation : Competing elimination pathways (e.g., forming alkenes) necessitate low-temperature conditions (−78°C) and slow reagent addition.

- Monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess, with iterative catalyst screening (e.g., Jacobsen’s salen complexes) to improve selectivity .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound?

- Methodological Answer :

- Feasibility : Assess lab resources for handling hazardous brominated compounds (e.g., waste disposal protocols).

- Novelty : Explore understudied applications, such as photoredox catalysis or bioorthogonal chemistry.

- Ethical Compliance : Adhere to institutional safety reviews and SDS guidelines for animal/environmental toxicity studies .

Q. What role does a systematic literature review play in identifying gaps in this compound research?

- Methodological Answer : Use databases like SciFinder and Reaxys with keywords (e.g., “pinacolone derivatives,” “di-bromination”) to collate synthesis, stability, and application data. Critical analysis should highlight discrepancies in reaction yields or mechanistic proposals, guiding hypotheses for replication studies or novel methodologies .

Properties

IUPAC Name |

1,1-dibromo-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPDATICDHNWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184353 | |

| Record name | 2-Butanone, 1,1-dibromo-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30263-65-1 | |

| Record name | 1,1-Dibromo-3,3-dimethyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30263-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 1,1-dibromo-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030263651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30263-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 1,1-dibromo-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromo-3,3-dimethyl-2-butanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY7HSZ683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.